molecular formula C23H24ClN3O3S B2524060 N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide CAS No. 877658-83-8

N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide

Cat. No. B2524060
CAS RN: 877658-83-8
M. Wt: 457.97
InChI Key: XAOMVGLTNHTXRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide is not directly detailed in the provided papers. However, a related compound, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, was synthesized through the reaction of an aniline derivative with POCl3 in acetate . This suggests that a similar approach could potentially be applied to synthesize the compound , possibly involving the reaction of the corresponding aniline derivative with an appropriate acylating agent under controlled conditions.

Molecular Structure Analysis

While the molecular structure of the specific compound of interest is not described, the related compound N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide's structure was elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction analysis . These techniques could similarly be employed to determine the molecular structure of N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide, providing insights into its three-dimensional conformation and electronic properties.

Chemical Reactions Analysis

The papers do not provide information on the chemical reactions specifically involving N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide. However, the synthesis of similar acetamide derivatives, as mentioned in paper , involves linear synthesis techniques, which could imply a stepwise reaction pathway that includes acylation, thiolation, and possibly cyclization steps. These reactions are likely to be sensitive to reaction conditions such as temperature, solvent, and catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the characterization of similar compounds was performed using LCMS, IR, 1H, and 13C spectroscopies, and elemental analysis . These methods could be used to determine the physical properties such as melting point, solubility, and stability, as well as chemical properties like acidity, basicity, and reactivity of the compound of interest.

Anticancer Properties Analysis

Although the specific compound's anticancer properties are not discussed, paper describes the anticancer properties of related acetamide derivatives. These compounds were evaluated for in vitro anticancer activity on human leukemic cell lines, including PANC-1, HepG2, and MCF7. The compound N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide showed high cytotoxicity on PANC-1 and HepG2 cell lines . This suggests that the compound of interest may also possess anticancer properties that could be evaluated using similar in vitro assays.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3S/c1-30-20-9-8-16(24)12-18(20)25-22(28)15-31-21-13-27(19-7-3-2-6-17(19)21)14-23(29)26-10-4-5-11-26/h2-3,6-9,12-13H,4-5,10-11,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOMVGLTNHTXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide

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